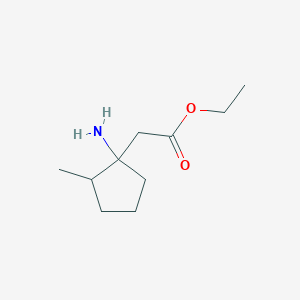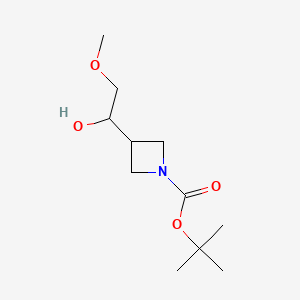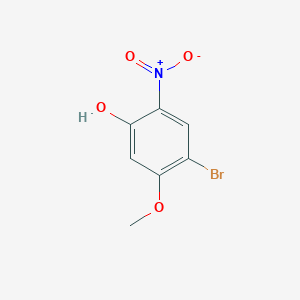
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate: is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by the presence of an ethyl ester group attached to a cyclopentyl ring, which is further substituted with an amino and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-2-methylcyclopentyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(1-amino-2-methylcyclopentyl)acetic acid+ethanolacid catalystEthyl 2-(1-amino-2-methylcyclopentyl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.
Reduction: 2-(1-amino-2-methylcyclopentyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active 2-(1-amino-2-methylcyclopentyl)acetic acid, which may then interact with biological pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Ethyl 2-(1-amino-2-methylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Methyl 2-(1-amino-2-methylcyclopentyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1-amino-2-ethylcyclopentyl)acetate: Similar structure but with an ethyl group instead of a methyl group on the cyclopentyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclopentyl ring, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(1-amino-2-methylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)6-4-5-8(10)2/h8H,3-7,11H2,1-2H3 |
InChI Key |
NRTBCSKWYPOYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)


![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)

![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)



![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)

![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
